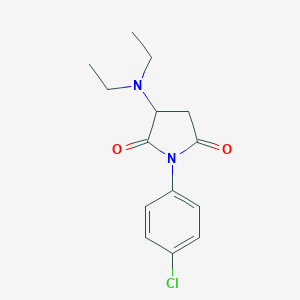
Benzonitrile, 2-benzylthio-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-benzylthio-4-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a yellowish liquid that is soluble in organic solvents and has a distinct odor.
科学的研究の応用
Benzonitrile, 2-benzylthio-4-methoxy- has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity, making it a potential candidate for the development of new cancer therapies. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, benzonitrile, 2-benzylthio-4-methoxy- has been used as a building block for the synthesis of other compounds with potential biological activities.
作用機序
The mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell death in cancer cells through the activation of apoptosis.
Biochemical and Physiological Effects:
Benzonitrile, 2-benzylthio-4-methoxy- has been shown to exhibit both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting antioxidant and anti-inflammatory properties. In addition, it has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using benzonitrile, 2-benzylthio-4-methoxy- in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments. In addition, the synthesis method for benzonitrile, 2-benzylthio-4-methoxy- can be complex and time-consuming, which may limit its availability for certain research projects.
将来の方向性
There are several future directions for the research and development of benzonitrile, 2-benzylthio-4-methoxy-. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of benzonitrile, 2-benzylthio-4-methoxy- and its potential side effects.
合成法
Benzonitrile, 2-benzylthio-4-methoxy- can be synthesized through a multi-step process that involves the reaction of 2-methylthiophenol with benzyl chloride, followed by the reaction of the resulting product with sodium methoxide and benzonitrile. The final product is then purified through distillation or recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.
特性
製品名 |
Benzonitrile, 2-benzylthio-4-methoxy- |
|---|---|
分子式 |
C15H13NOS |
分子量 |
255.3 g/mol |
IUPAC名 |
2-benzylsulfanyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C15H13NOS/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
InChIキー |
XKORWKDFERVRPZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
正規SMILES |
COC1=CC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)






![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)